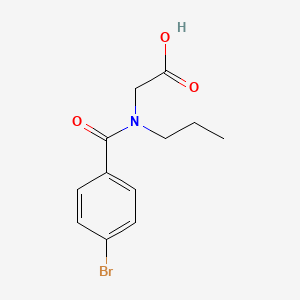
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound features a piperidine ring substituted with a methanol group and an ethyl-thiadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing a methanol group at the 3-position through nucleophilic substitution reactions.
Coupling of Thiadiazole and Piperidine: The final step involves coupling the ethyl-thiadiazole moiety with the substituted piperidine ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro-thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are dihydro-thiadiazole derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
科学的研究の応用
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- (1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- (1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
- (1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol
Uniqueness
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl)methanol is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiadiazole and piperidine rings with a methanol group provides a versatile scaffold for further functionalization and optimization for specific applications.
特性
分子式 |
C10H17N3OS |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
[1-(3-ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H17N3OS/c1-2-9-11-10(15-12-9)13-5-3-4-8(6-13)7-14/h8,14H,2-7H2,1H3 |
InChIキー |
JOCVTJPDVMQWPK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NSC(=N1)N2CCCC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)









![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)

